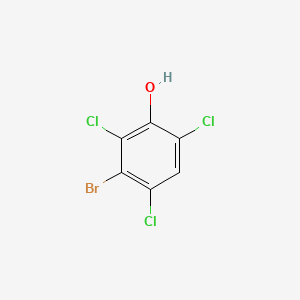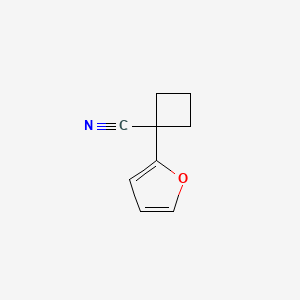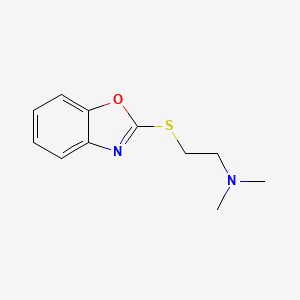![molecular formula C19H17BrN4OS3 B12006261 N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide (CAS Number: 488746-47-0) is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHBrNOS
Molecular Weight: 493.47 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic route to prepare this compound involves the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathway are scarce in the literature. further research may reveal more insights.
Industrial Production Methods: As of now, there is no documented industrial-scale production method for N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide. Its rarity and unique structure likely contribute to the lack of large-scale production.
Análisis De Reacciones Químicas
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify the sulfur-containing groups.
Reduction: Reduction reactions may alter the carbonyl functionality.
Substitution: Substitution reactions at the bromine or sulfur centers are possible.
Bromination: Bromine or bromine-containing reagents.
Hydrazinolysis: Hydrazine hydrate or hydrazine derivatives.
Thiadiazole Formation: Thiadiazole precursors under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or substitution patterns.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.
Coordination Chemistry: Investigating its coordination behavior with metal ions.
Antifungal Activity: Some derivatives exhibit antifungal properties.
Biological Assays: Studying its effects on cellular processes.
Pharmaceuticals: Potential drug candidates.
Materials Science: Incorporation into materials for specific properties.
Mecanismo De Acción
The precise mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related compounds:
(3-bromo-5-methylphenyl)(4-methylbenzyl)sulfane: A structurally similar compound.
Propiedades
Fórmula molecular |
C19H17BrN4OS3 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17BrN4OS3/c1-13-5-7-14(8-6-13)11-26-18-23-24-19(28-18)27-12-17(25)22-21-10-15-3-2-4-16(20)9-15/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
Clave InChI |
BXXZHTQCJJTHSO-UFFVCSGVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)
![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)

![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)

![2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12006224.png)



![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)

![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)
